
3-Bromo-4-(trifluoromethyl)benzoylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(trifluoromethyl)benzoylacetonitrile is an organic compound with the molecular formula C10H5BrF3NO and a molecular weight of 292.05 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a benzoylacetonitrile moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(trifluoromethyl)benzoylacetonitrile typically involves the bromination of 4-(trifluoromethyl)benzoylacetonitrile. This reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with continuous monitoring and control of reaction parameters. The use of automated systems and advanced purification techniques ensures the consistent quality and high throughput of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(trifluoromethyl)benzoylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) are used.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield corresponding amine derivatives, while coupling reactions produce biaryl compounds .
Scientific Research Applications
3-Bromo-4-(trifluoromethyl)benzoylacetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-4-(trifluoromethyl)benzoylacetonitrile involves its interaction with molecular targets through various pathways. For instance, in the context of lithium-ion batteries, the compound acts as a film-forming additive, enhancing the stability and performance of the cathode-electrolyte interface . The bromine and trifluoromethyl groups contribute to the compound’s reactivity and ability to form stable intermediates during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzotrifluoride: This compound shares the trifluoromethyl and bromine substituents but lacks the benzoylacetonitrile moiety.
4-Bromo-3-(trifluoromethyl)aniline: Similar in structure but contains an aniline group instead of the benzoylacetonitrile group.
Uniqueness
3-Bromo-4-(trifluoromethyl)benzoylacetonitrile is unique due to the presence of both the bromine and trifluoromethyl groups along with the benzoylacetonitrile moiety. This combination imparts distinct reactivity and properties, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C10H5BrF3NO |
|---|---|
Molecular Weight |
292.05 g/mol |
IUPAC Name |
3-[3-bromo-4-(trifluoromethyl)phenyl]-3-oxopropanenitrile |
InChI |
InChI=1S/C10H5BrF3NO/c11-8-5-6(9(16)3-4-15)1-2-7(8)10(12,13)14/h1-2,5H,3H2 |
InChI Key |
YKGFPXFVPRAYGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CC#N)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


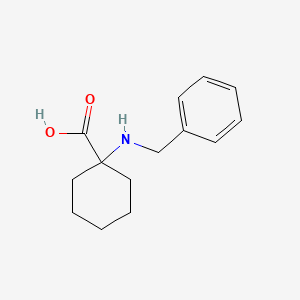


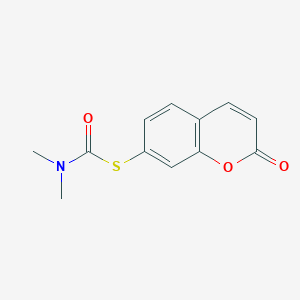
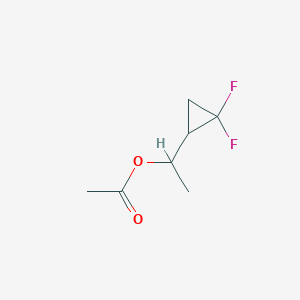
![(8S,11R,13S,14S,17R)-17-Acetyl-13-methyl-3-oxo-11-(4-(2,2,2-trifluoroacetamido)phenyl)-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B12843277.png)
![5,6-Diamino-2-(chloromethyl)-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12843278.png)
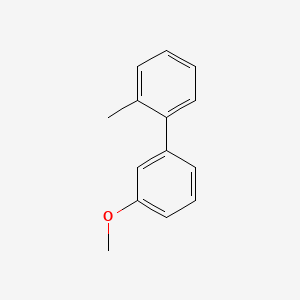

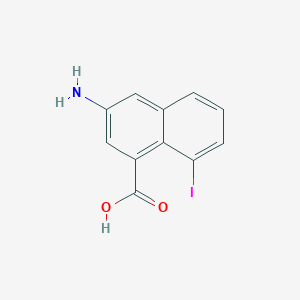
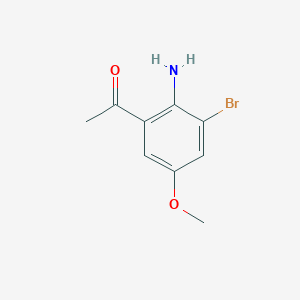
![(1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One](/img/structure/B12843295.png)
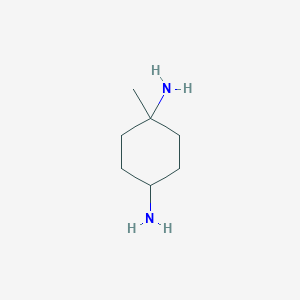
![[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium](/img/structure/B12843297.png)
